N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide
Description
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of azetidinone derivatives Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Properties
IUPAC Name |
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-5-6-10-18(15)20(24)21-12-19(23)22-13-17(14-22)11-16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXZTRWNGGQOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CC(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide typically involves the reaction of 3-benzylazetidin-1-yl with 2-oxoethyl and 2-methylbenzamide under controlled conditions. One common method involves the use of benzylamine as a starting material, which undergoes a series of reactions including acylation, cyclization, and condensation to form the desired azetidinone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. Techniques such as green oxidation reactions in microchannel reactors can be employed to achieve efficient synthesis while minimizing environmental impact . The use of commercially available and low-cost starting materials is also a key consideration in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidinone ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the azetidinone ring .
Scientific Research Applications
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
1-Benzylazetidin-3-yl)methanamine dihydrochloride: Used in various chemical and biological studies.
N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide: Another azetidinone derivative with potential biological activities.
Uniqueness
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-methylbenzamide stands out due to its specific structural features, which confer unique biological activities and potential applications. Its combination of the azetidinone ring with benzyl and methylbenzamide groups makes it a versatile compound for various research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
